2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-12,14H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZPJCOQRYPPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multistep reactions. One common approach is the condensation reaction between 2-chlorobenzaldehyde and 2-aminopyridine to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 2-chlorophenylacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₉ClN₂
- Molecular Weight : 228.67 g/mol
- IUPAC Name : 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
The structure of the compound features a chlorophenyl group and an imidazo[1,2-a]pyridine moiety, which are known for their diverse biological activities.
Antiviral Properties
Research has highlighted the compound's potential as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. In a study, derivatives of imidazo[1,2-a]pyridine exhibited significant antiviral activity with an IC₅₀ value as low as 0.18 mM against wild-type HIV . The introduction of hydrogen-bonding groups to the compound's structure is suggested to enhance its potency against both wild-type and mutant strains.
Anticancer Applications
Imidazo[1,2-a]pyridine derivatives have been recognized for their anticancer properties. The compound's structure allows it to interact with various biological targets implicated in cancer progression. For example, compounds with similar frameworks have demonstrated antiproliferative effects in several cancer cell lines .
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that specific derivatives of imidazo[1,2-a]pyridine showed promising results as inhibitors of HIV-1 reverse transcriptase. The modifications made to the compound's structure were crucial for enhancing its selectivity and efficacy .
- Anticancer Efficacy : Another investigation revealed that derivatives containing imidazo[1,2-a]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .
- Pharmacological Profile : The compound has been studied for its pharmacological profile concerning adenosine A1 receptor ligands, indicating potential applications in treating neurological disorders such as epilepsy .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(3-Chlorophenyl)-2-(4-(Imidazo[1,2-a]pyridin-6-yl)phenyl)acetamide (6d, ): Substituent: A 3-chlorophenyl group on the nitrogen and imidazo[1,2-a]pyridin-6-yl at the para position of the phenyl ring. Key Difference: The chlorine substituent is meta on the N-phenyl group, whereas the target compound has an ortho-chlorophenyl on the acetamide’s phenyl.
2-(3,4-Dimethoxyphenyl)-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide () :
Halogenation Patterns
Molecular Weight and Purity
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a member of the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and pharmacological potential based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves acylation reactions where an amine reacts with an acid chloride. The imidazo[1,2-a]pyridine core can be synthesized through cyclization reactions involving substituted pyridine and imidazole derivatives. The specific pathways depend on the substituents on the phenyl rings and the conditions used during synthesis .
Biological Activity Overview
Compounds with the imidazo[1,2-a]pyridine scaffold have been studied extensively for their biological activities. The following sections detail various pharmacological effects associated with 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide.
1. Neurological Effects
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit anxiolytic , anticonvulsant , and hypnotic properties. For instance, studies have shown that these compounds can enhance survival in hypoxic conditions in animal models, suggesting potential applications in treating cerebral circulation issues and metabolic encephalopathies .
2. Anticancer Activity
This compound has demonstrated anticancer properties against various cell lines. For example:
- Cell Proliferation Inhibition : In vitro studies have shown significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating potent activity .
- Mechanism of Action : The compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of caspase-9 in treated samples .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenylacetamide | Chloro substituent on both rings | Anticancer activity |
| 5-Methyl-N-(4-pyridin-3-yl)imidazo[1,2-a]pyridin-6-amine | Methyl group substitution | Antimicrobial properties |
| N-(4-hydroxyphenyl)-imidazo[1,2-a]pyridin-6-carboxamide | Hydroxy group substitution | Neuroprotective effects |
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine-acetamide derivatives typically involves multi-step reactions, including substitution, condensation, and cyclization. For example, analogous compounds (e.g., N-substituted imidazo[1,2-a]pyridine-2-acetamides) are synthesized via nucleophilic substitution of halogenated intermediates followed by condensation with acetamide moieties under acidic or basic conditions . Optimization can include adjusting solvent systems (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., Pd or Cu-based catalysts for coupling reactions). Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodological Answer : X-ray crystallography is the gold standard for confirming regiochemistry and molecular conformation, as demonstrated for structurally similar N-(2-chlorophenyl)acetamide derivatives . Complementary techniques include:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., distinguishing between imidazo[1,2-a]pyridine C2 and C3 substitutions).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns (e.g., chlorine atoms).
- FTIR : Identify functional groups like amide C=O stretches (~1650–1700 cm) and aromatic C-Cl vibrations .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Imidazo[1,2-a]pyridine derivatives are often screened for kinase inhibition, antimicrobial, or anticancer activity. For example:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC values against target kinases.
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
- Microbial growth inhibition : Broth microdilution assays against Gram-positive/negative bacteria or fungi. Ensure proper controls (e.g., DMSO solvent) and replicate experiments to validate dose-response trends .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and electron distribution. For example, chlorophenyl groups may lower LUMO energy, enhancing electrophilic interactions .
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on key interactions:
- The imidazo[1,2-a]pyridine core may form π-π stacking with aromatic residues.
- The acetamide moiety can hydrogen-bond to catalytic lysine or aspartate residues.
- Validate predictions with mutagenesis studies or crystallographic data .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. Mitigation approaches include:
- Orthogonal assays : Confirm kinase inhibition via both enzymatic and cellular assays.
- Proteome-wide profiling : Use platforms like KINOMEscan® to assess selectivity.
- Metabolomic analysis : Identify metabolite interference (e.g., cytochrome P450-mediated degradation) using LC-MS/MS .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- Animal models : Administer the compound (IV and oral routes) to mice/rats. Collect plasma samples at timed intervals.
- LC-MS/MS analysis : Quantify parent compound and metabolites. Key parameters:
- C , T , AUC (area under the curve).
- Half-life (t) : Assess metabolic stability.
- Tissue distribution : Measure concentrations in target organs (e.g., brain for CNS-targeting derivatives).
- Metabolite identification : Use HRMS/MS to characterize phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
